2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline
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Overview
Description
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline typically involves the reaction of quinoxalin-2(1H)-one with 2,4-dinitrophenol. One efficient method reported involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and efficient route to synthesize 2-phenoxyquinoxaline derivatives with high yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives with altered properties.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline involves its interaction with various molecular targets. For instance, quinoxaline derivatives are known to cause DNA damage, leading to their use as antibacterial and anticancer agents . The compound can also generate reactive oxygen species (ROS), contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinazolines: Similar in structure but differ in the position of nitrogen atoms in the ring.
Cinnolines: Another class of nitrogen-containing heterocycles with different pharmacological properties.
Phthalazines: Isomeric to quinoxalines but with distinct biological activities.
Uniqueness
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline is unique due to the presence of the dinitrophenoxy group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying its biological effects.
Properties
Molecular Formula |
C20H12N4O5 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[4-(2,4-dinitrophenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C20H12N4O5/c25-23(26)14-7-10-20(19(11-14)24(27)28)29-15-8-5-13(6-9-15)18-12-21-16-3-1-2-4-17(16)22-18/h1-12H |
InChI Key |
XVUBWZUFOGQSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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